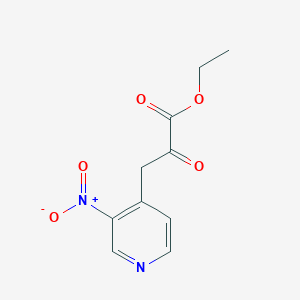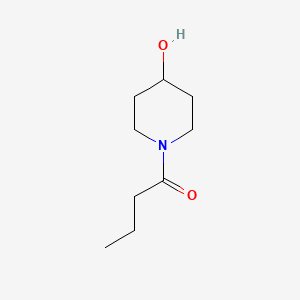![molecular formula C16H22N2O4 B1344887 [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid CAS No. 1142205-63-7](/img/structure/B1344887.png)
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid (MPOA) is a synthetic compound that has recently been used in a variety of scientific research applications. MPOA is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. MPOA has been shown to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential in creating new antimicrobial agents. Research by Fandaklı et al. (2012) involved synthesizing derivatives of 1,2,4-triazol-3-one, which included structures with the (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid fragment. These compounds demonstrated significant antimicrobial activity, offering a promising avenue for novel antimicrobial drug development (Fandaklı et al., 2012).
Chemical Synthesis and Reactivity
Research has explored the chemical reactivity of compounds containing this molecular fragment. Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives, which involved condensation reactions with (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid. These studies contribute to understanding the chemical properties and potential applications in organic synthesis (Velikorodov et al., 2014).
Photodecarboxylation in Biological Applications
Shigemoto et al. (2021) explored derivatives of meta-nitrophenylacetic acid, which shares a similar structure with the compound , for their photodecarboxylation properties. This research is relevant in biological contexts, particularly in developing photocages for biological applications, such as controlled drug delivery systems (Shigemoto et al., 2021).
Synthesis of Piperidine Derivatives
Lau et al. (2002) described a method for synthesizing protected 2-substituted 4-oxo-piperidine derivatives, which are structurally related to the compound . This research is significant in the field of organic chemistry and pharmaceuticals, particularly for the development of new synthetic routes for piperidine-based compounds (Lau et al., 2002).
properties
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-7-5-13(6-8-14)18(12-16(20)21)11-15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGZJHUEWOZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














